molecular formula C17H20N2O B5747183 1-methyl-4-(1-naphthylacetyl)piperazine

1-methyl-4-(1-naphthylacetyl)piperazine

Cat. No. B5747183
M. Wt: 268.35 g/mol
InChI Key: FKKHACCBAXTZGS-UHFFFAOYSA-N
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Description

1-methyl-4-(1-naphthylacetyl)piperazine, also known as MNPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MNPA belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Scientific Research Applications

1-methyl-4-(1-naphthylacetyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for the treatment of psychiatric disorders. 1-methyl-4-(1-naphthylacetyl)piperazine has also been investigated for its potential use as a cognitive enhancer, as it has been shown to improve memory and learning in animal studies.

Mechanism of Action

The exact mechanism of action of 1-methyl-4-(1-naphthylacetyl)piperazine is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 1-methyl-4-(1-naphthylacetyl)piperazine has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antipsychotic and antidepressant effects. 1-methyl-4-(1-naphthylacetyl)piperazine has also been shown to modulate glutamate transmission, which may be involved in its cognitive enhancing effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, 1-methyl-4-(1-naphthylacetyl)piperazine has been shown to affect several other physiological processes. 1-methyl-4-(1-naphthylacetyl)piperazine has been shown to increase neurogenesis, or the formation of new neurons, in the hippocampus, a brain region involved in learning and memory. 1-methyl-4-(1-naphthylacetyl)piperazine has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

1-methyl-4-(1-naphthylacetyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-methyl-4-(1-naphthylacetyl)piperazine also exhibits a range of biological activities, making it a versatile tool for studying various physiological and pathological processes. However, 1-methyl-4-(1-naphthylacetyl)piperazine has some limitations for lab experiments, including its relatively low potency and selectivity for certain neurotransmitter systems.

Future Directions

There are several future directions for research on 1-methyl-4-(1-naphthylacetyl)piperazine. One area of interest is its potential use as a therapeutic agent for psychiatric disorders, such as schizophrenia and depression. Further studies are needed to elucidate the exact mechanism of action of 1-methyl-4-(1-naphthylacetyl)piperazine and to determine its safety and efficacy in clinical trials. Another area of interest is its potential use as a cognitive enhancer, particularly in the aging population. Finally, 1-methyl-4-(1-naphthylacetyl)piperazine may have potential applications in other areas of research, such as neurodegenerative diseases and drug addiction.

Synthesis Methods

1-methyl-4-(1-naphthylacetyl)piperazine can be synthesized by reacting 1-naphthylacetic acid with 1-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and requires careful monitoring of the reaction conditions to ensure the formation of the desired product.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-18-9-11-19(12-10-18)17(20)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKHACCBAXTZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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